Melody
Description
Overview of Coordination Chemistry Principles
Coordination chemistry is a fundamental branch of inorganic chemistry that focuses on compounds formed by a central metal atom or ion bonded to a surrounding array of molecules or ions, known as ligands, through coordinate covalent bonds nih.govnih.gov. In these bonds, the ligand donates a pair of electrons to the metal center, which acts as a Lewis acid nih.gov. The number of ligand donor atoms directly bonded to the central metal ion defines the coordination number, which typically ranges from two to nine, influencing the complex's geometry, reactivity, and stability. Common coordination geometries include octahedral, tetrahedral, and square planar arrangements. Coordination compounds are ubiquitous, playing vital roles in biological systems, industrial processes, and analytical applications nih.govnih.gov.
Significance of Ruthenium in Catalysis and Bioinorganic Chemistry
Ruthenium (Ru), a transition metal situated in the middle of the periodic table's d-block, possesses a unique combination of properties that make it highly significant in chemical research. Its ability to exist in multiple oxidation states (ranging from -2 to +8, with +2 and +3 being common) and to form complexes with various Lewis base ligands allows for diverse chemical transformations with high selectivity and efficiency.
In catalysis, ruthenium complexes are cornerstones in modern organic chemistry, accelerating a wide array of reactions, including olefin metathesis (famously with Grubbs' catalysts), hydrogenation, dehydrogenation, and copper-free click reactions. Ruthenium-based catalysts are also pivotal in promoting green chemistry practices due to their high efficiency, requiring minimal amounts of the element, and facilitating the utilization of renewable resources.
In bioinorganic chemistry, ruthenium complexes have garnered significant attention, particularly as potential metallopharmaceuticals. Compared to platinum-based anticancer drugs like cisplatin, ruthenium complexes often exhibit superior profiles, including increased selectivity towards cancer cells and reduced toxicity to normal cells. Their applications extend to DNA binding, cellular imaging, protein aggregation detection, and chemosensing, leveraging their distinct chemical and biological activities.
Historical Development of Ruthenium Complex Research
The utilization of ruthenium in catalysis traces back to the mid-20th century, but it gained substantial momentum in the 1980s and 1990s with the advent of Grubbs' catalysts, which revolutionized olefin metathesis. Concurrently, pioneering work by T. J. Meyer's group between 1978 and 1981 demonstrated the formation of stable Ru-oxo complexes via proton-coupled electron transfer (PCET), leading to the characterization of the "blue dimer," a seminal ruthenium-based homogeneous water oxidation catalyst.
In the realm of medicinal chemistry, the origins of ruthenium complex research are often linked to the success and limitations of platinum(II) complexes, notably cisplatin, discovered in 1965. The need for novel metallo-anticancer agents with improved selectivity and reduced side effects spurred the development of ruthenium-based complexes, with several ruthenium(III) complexes, such as NAMI-A and KP1019, progressing into clinical trials. This historical trajectory underscores ruthenium's evolving role from a catalytic workhorse to a promising therapeutic agent.
Contextualizing "Melody" Within Contemporary Ruthenium Coordination Chemistry
Within this vibrant landscape of ruthenium coordination chemistry, the chemical compound designated as "this compound" represents a novel ruthenium(II) complex that has recently been investigated for its catalytic and biological properties. This complex, formally known as "Superb ruthenium(ii) complex this compound," was synthesized and characterized by Duman et al. and reported in August 2024.
Synthesis and Characterization of "this compound"
"this compound" was synthesized through the reaction of N,N'-[1,1'-(pyridine-2,6-diyl)bis(ethan-1-yl-1-ylidene)]bis(2-ethyl-6-methylaniline) with [RuCl2(p-cymene)]2. The resulting cationic ruthenium(II) complex was comprehensively characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, single-crystal X-ray diffraction, Electrospray Ionization Mass Spectrometry (ESI-MS), Ultraviolet-Visible (UV-vis) spectroscopy, Cyclic Voltammetry (CV), and thermal analysis.
Structural analysis via X-ray diffraction revealed that the ruthenium center in "this compound" adopts a geometry slightly distorted from an ideal octahedral arrangement. Furthermore, the complex is described as a pincer complex, a class of compounds where the metal center is coordinated by a terdentate ligand, typically resulting in a meridional coordination mode. The 31P NMR data were consistent with the formation of trans-spanned pincer complexes featuring strongly bent dibenzobarrelene-based ligands.
Properties and Research Findings of "this compound"
Research findings indicate that "this compound" exhibits notable catalytic activity and intriguing biological properties. Its catalytic potential was specifically examined in:
Acceptorless dehydrogenation of alcohols: A reaction that efficiently removes hydrogen from alcohols without the need for an external hydrogen acceptor.
Acceptorless dehydrogenative coupling of alcohols with amines: A process that forms new C-N bonds by coupling alcohols and amines, releasing hydrogen as the sole byproduct.
These catalytic applications highlight "this compound"'s relevance in sustainable chemical synthesis, aligning with the broader trend of developing efficient and environmentally friendly ruthenium catalysts.
While specific detailed data tables for "this compound"'s catalytic performance (e.g., turnover frequencies, yields) or biological activity (e.g., IC50 values) were not extensively detailed in the provided snippets, the overarching theme of the research suggests promising results in both areas. The study aims to "uncover its hidden catalytic and biological properties," implying significant findings in these domains.
The development and characterization of "this compound" contribute to the ongoing expansion of ruthenium coordination chemistry, particularly in the design of novel pincer complexes with tailored catalytic and biological functionalities. Its unique structural features and demonstrated activities position it as a subject of contemporary interest in the field.
Structure
3D Structure
Properties
Molecular Formula |
C18H28N2O3 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
propan-2-yl N-[(2R)-3-methyl-1-[1-(4-methylphenyl)ethylamino]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C18H28N2O3/c1-11(2)16(20-18(22)23-12(3)4)17(21)19-14(6)15-9-7-13(5)8-10-15/h7-12,14,16H,1-6H3,(H,19,21)(H,20,22)/t14?,16-/m1/s1 |
InChI Key |
NWUWYYSKZYIQAE-BZSJEYESSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)[C@@H](C(C)C)NC(=O)OC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Ruthenium Ii Complex Melody
Ligand Design and Precursor Synthesis
The design of ligands is paramount in determining the final properties of a Ruthenium(II) complex. Common ligand types employed in Ruthenium(II) chemistry include:
Polypyridyl Ligands : These are widely used due to their strong σ-donating and π-accepting properties, leading to stable complexes with interesting photophysical and electrochemical characteristics. Examples include 2,2'-bipyridine (B1663995) (bpy), 1,10-phenanthroline (B135089) (phen), and 2,2':6',2''-terpyridine (tpy) and their substituted derivatives. mdpi.comacs.orgacs.orgrsc.orgjcu.edu.auresearchgate.netdcu.ienih.govnih.gov
Phosphine (B1218219) Ligands : Triphenylphosphine (PPh3) and its derivatives are common, forming complexes with diverse catalytic applications. Bidentate phosphines like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are also frequently utilized. researchgate.netmdpi.comacs.orgnih.govnajah.edursc.orgroyalsocietypublishing.org
N-Heterocyclic Carbenes (NHCs) : These strong σ-donating ligands can provide robust Ru(II) complexes.
Carboxylate Ligands : Such as acetate (B1210297) or trifluoroacetate, often used in the synthesis of Ru(II) carboxylate complexes. mdpi.comrsc.org
Diamine Ligands : Including 1,3-diamino-2-propanol, which can coordinate to ruthenium centers. nih.govnajah.edu
Precursor Synthesis : The choice of Ruthenium(II) precursor is critical. Common starting materials for Ruthenium(II) complex synthesis include:
Ruthenium(III) chloride hydrate (B1144303) (RuCl3·xH2O) : A widely available and versatile starting material, often reduced in situ to Ru(II) during complexation. mdpi.comrsc.orggoogle.com
[Ru(DMSO)4Cl2] : cis-[RuCl2(DMSO)4] is a common Ru(II) precursor, particularly useful for synthesizing polypyridyl complexes. acs.orgnih.gov
[Ru(p-cymene)Cl2]2 : A dinuclear chloride-bridged arene ruthenium complex, serving as an important precursor for half-sandwich piano-stool complexes. bohrium.com
[RuCl2(PPh3)3] : Tris(triphenylphosphine)ruthenium(II) chloride is a commercially available and versatile precursor, often used for phosphine-containing Ru(II) complexes. mdpi.comnih.govnajah.edursc.orgroyalsocietypublishing.orggoogle.com
[RuCl2(COD)]x : Polymeric di-μ-chloro(η4-1,5-cyclooctadiene)ruthenium(II) is another important precursor for various Ru(II) complexes, including Grubbs-type carbene complexes. acs.orggoogle.com
The synthesis of the ligands themselves can vary widely depending on their complexity, often involving multi-step organic synthesis. For instance, substituted bipyridine ligands can be prepared through various coupling reactions. mdpi.comacs.org
Coordination and Complexation Strategies
The formation of Ruthenium(II) complexes from their precursors and ligands typically proceeds via ligand substitution reactions. Several strategies are commonly employed:
Direct Reaction/Ligand Substitution : This is the most straightforward method, where the Ru(II) precursor is reacted directly with the desired ligands. For instance, [Ru(bpy)2(L1)][ClO4]2 complexes are synthesized by reacting Ru(BPY)2Cl2·xH2O with the appropriate bipyridine ligand in a refluxing solvent mixture like water and methanol (B129727) under an inert atmosphere. mdpi.com Similarly, [RuCl2(PPh3)3] can react with sodium carboxylates to form [Ru(O2CR)2(PPh3)2] complexes. mdpi.com
Solvent-Assisted Methods : Solvents often play a crucial role, not just as reaction media but sometimes as labile ligands that are later displaced. For example, the synthesis of Ru(II) dihydride phosphine complexes can be achieved in sec-butyl alcohol, which acts as a hydrogen source. acs.org
Stepwise Coordination : For heteroleptic complexes (those with different types of ligands), a stepwise approach is often used. This involves first forming a precursor complex with some ligands, and then replacing labile ligands with the desired ones. For example, [Ru(DIP)2Cl2] (where DIP is 4,7-diphenyl-1,10-phenanthroline) can be formed from RuCl2(dmso)4 and DIP, and then refluxed with a flavonoid ligand in the presence of sodium ethoxide to yield [Ru(DIP)2flv]X complexes. acs.org Another example involves preparing [Ru(dtbbpy)2Cl2] from RuCl3 and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy), followed by treatment with AgBF4 to remove chloride ions and increase metal reactivity for subsequent ligand coordination. rsc.org
Inert Atmosphere : Many Ruthenium(II) complex syntheses are sensitive to oxygen and moisture, necessitating reactions to be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Ru(II) center or degradation of ligands. mdpi.comacs.orgrsc.orgacs.orgnih.govnajah.eduroyalsocietypublishing.org
Temperature and Time : Reactions are often carried out under reflux conditions for several hours to ensure complete ligand exchange and complex formation. mdpi.comacs.orgacs.orgrsc.orgnih.govmdpi.comroyalsocietypublishing.orgmdpi.com
Optimization of Reaction Conditions for "Melody" Synthesis
Optimizing reaction conditions is crucial for achieving high yields and purity of Ruthenium(II) complexes. Key parameters include:
Solvent Selection : The choice of solvent can significantly impact reaction rate, solubility of reactants and products, and selectivity. Common solvents include ethanol, methanol, dichloromethane, DMF, and tert-butanol. mdpi.comacs.orgacs.orgrsc.orgnih.govmdpi.comnih.govnajah.eduroyalsocietypublishing.orgmdpi.com
Temperature and Reaction Time : Refluxing conditions are often employed to provide sufficient energy for ligand exchange. Reaction times can range from a few hours to several days, depending on the reactivity of the ligands and precursors. mdpi.comacs.orgacs.orgrsc.orgnih.govmdpi.comroyalsocietypublishing.orgmdpi.com
Stoichiometry : The molar ratio of precursor to ligand is critical. For instance, in the mechanochemical synthesis of ruthenium carboxylate complexes, the molar ratio of [RuCl2(PPh3)3] to metal carboxylate strongly influences the yield. mdpi.com Using a slight excess of ligand is common to drive the reaction to completion. mdpi.commdpi.com
Base/Additive Presence : Bases like sodium bicarbonate mdpi.com, sodium ethoxide acs.org, triethylamine (B128534) (Et3N) royalsocietypublishing.org, or NaOH acs.org are often used to deprotonate ligands or neutralize acids generated during the reaction, facilitating coordination. Additives like AgBF4 can be used to remove halide ions and increase metal reactivity. rsc.org
Grinding Time (Mechanochemistry) : For solvent-free mechanochemical syntheses, grinding time is a critical parameter. Studies have shown that increasing grinding time can significantly improve yields. mdpi.com
Detailed Research Findings: Optimization Examples
| Reaction System | Optimized Parameter | Optimal Condition | Yield (%) | Reference |
| [RuCl2(PPh3)3] + Sodium Acetate (Mechanochemical) | Grinding Time | 30 min | 80 | mdpi.com |
| [RuCl2(PPh3)3] + Sodium Benzoate (Mechanochemical) | Grinding Time | 30 min | 85 | mdpi.com |
| [RuCl2(COD)]x + Phosphine + NaOH in sec-butanol | Temperature | 80 °C | High | acs.org |
| [Ru(DIP)2Cl2] + Flavonoid + NaOEt | Reflux Time | 1.5–2 h | 72 (for Ru(DIP)2Cl2) | acs.org |
| [RuCl2(PPh3)2(bipy)] + β-diketone + Et3N | Reflux Time | 18 h | 68-83 | royalsocietypublishing.org |
| [Ru(dtbbpy)2Cl2] + Azaborine ligand | Reflux Time | 6 h (after AgBF4) | 40 | rsc.org |
| Synthesis of Ru(II) complexes with substituted 4′-phenyl-terpyridine (B Series) | Experimental Procedures | Optimized Procedures | 70 | researchgate.net |
| Ru(N2phen) precursor + bromide 1 + DIPEA (N-alkylation) | Temperature | 40 °C | 50 | mdpi.com |
Derivatization and Analog Synthesis of Ruthenium(II) Complexes
Once a core Ruthenium(II) complex is synthesized, its properties can be further tuned through derivatization of existing ligands or by synthesizing analogs with modified ligand structures. This allows for the systematic variation of electronic, steric, and photophysical properties.
Post-Synthetic Ligand Modification : Chemical transformations can be performed directly on coordinated ligands without disrupting the metal-ligand bond. An example is the "OH to Cl" methodology, where hydroxymethyl groups on coordinated bipyridine ligands are converted to chloromethyl groups using oxalyl chloride. This allows for the introduction of reactive sites for further functionalization. acs.org
Varying Ancillary Ligands : The properties of a Ru(II) complex can be significantly altered by changing the ancillary (non-primary) ligands. For instance, in polypyridyl complexes, varying the substituents on the bipyridine ligands (e.g., methyl, tert-butyl, methoxy) can tune the electronic and steric environment around the ruthenium center, influencing photophysical and electrochemical properties. mdpi.comacs.orgjcu.edu.auresearchgate.netnih.gov
Introduction of Functional Groups : Ligands can be designed with specific functional groups (e.g., carboxylic acids, amines, phosphonates, pyrene (B120774) units) that allow for further conjugation to biomolecules, immobilization on surfaces, or participation in supramolecular assemblies. acs.orgdcu.ienih.govmdpi.comubc.ca
Isomer Synthesis : For complexes with multiple possible coordination geometries, synthetic routes can be optimized to favor specific isomers, which may have distinct properties. acs.orgnajah.edu
Supramolecular Architectures : Ru(II) complexes are excellent building blocks for supramolecular structures such as metallacycles, coordination cages, and polymers, where the complex acts as a node connecting multiple ligands. bohrium.commdpi.comacs.org This approach allows for the creation of larger, more complex systems with tailored properties.
PubChem CIDs of Mentioned Compounds
Structural Characterization and Elucidation Methodologies for Ruthenium Ii Complex Melody
Advanced Spectroscopic Techniques in Structural Determination
Spectroscopic techniques are indispensable tools for probing the electronic and vibrational properties of molecules, offering detailed insights into their structure and bonding. For "Melody," a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopies, along with Mass Spectrometry (MS), provides a comprehensive picture of its molecular identity.
NMR spectroscopy is a powerful technique for determining the solution-state structure of organic and organometallic compounds by exploiting the magnetic properties of atomic nuclei. For Ruthenium(II) complexes, various nuclei, including 1H, 13C, 31P, and even 99Ru, can provide crucial structural information acs.orgacs.orgscielo.br.
1H NMR Spectroscopy : This technique identifies and quantifies different types of hydrogen atoms within the complex. Chemical shifts (δ) indicate the electronic environment of protons, while coupling constants (J) reveal connectivity and spatial relationships between neighboring protons. For "this compound," 1H NMR would show distinct signals for the protons on the pyridine-based ligand and any other coordinated organic moieties, such as a p-cymene (B1678584) ligand researchgate.netnih.gov. For instance, aromatic protons typically resonate in the 6-9 ppm range, while aliphatic protons appear at higher fields royalsocietypublishing.orgmdpi.com.
13C NMR Spectroscopy : 13C NMR provides information about the carbon skeleton of the complex. Chemical shifts are highly sensitive to the bonding environment, allowing differentiation between aliphatic, aromatic, and carbonyl carbons. For Ruthenium(II) complexes, characteristic signals for carbons coordinated to the metal or within specific ligand frameworks are observed royalsocietypublishing.org.
31P NMR Spectroscopy : If "this compound" contains phosphine (B1218219) ligands, 31P NMR is particularly informative. The chemical shifts and coupling patterns (e.g., to other phosphorus nuclei or to protons) can confirm the number and type of phosphine ligands and their coordination geometry around the ruthenium center scielo.brscielo.brrsc.org. For example, a septet at around -144 ppm is characteristic of a PF6- counterion scielo.brrsc.org.
99Ru NMR Spectroscopy : While less common due to the low natural abundance and quadrupolar nature of 99Ru, this technique can directly probe the electronic environment of the ruthenium center. 99Ru NMR chemical shifts are sensitive to the coordination sphere and can distinguish between different coordination isomers acs.orgoup.com.
Illustrative NMR Spectroscopic Data for a Ruthenium(II) Complex The following table presents typical NMR data observed for various nuclei in Ruthenium(II) complexes, providing a general reference for the kind of information obtained for compounds like "this compound." It is important to note that specific values for "this compound" would depend on its exact ligand environment.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment / Ligand Environment | Source |
| 1H NMR | 9.61 | d | 5.6 | Bipyridine protons | royalsocietypublishing.org |
| 7.71–7.59 | m | - | Aromatic protons | royalsocietypublishing.org | |
| 4.71 | s | - | Methine proton | royalsocietypublishing.org | |
| 1.55 | s | - | Methyl protons (e.g., from p-cymene or acetylacetonate) | royalsocietypublishing.org | |
| 13C NMR | 205.33 | s | - | Ru-O=C (e.g., from carboxylate or β-diketone) | royalsocietypublishing.org |
| 159.27 | s | - | Aromatic/ligand carbons | royalsocietypublishing.org | |
| 28.97 | s | - | Aliphatic carbons | royalsocietypublishing.org | |
| 31P{1H} NMR | 8.3 | t | 38.0 | Coordinated phosphine (e.g., dppm) | scielo.br |
| -12.3 | t | 38 | Coordinated phosphine (e.g., dppm) | scielo.br | |
| -144.7 | sep | 711 | PF6– counterion | scielo.br |
IR and Raman spectroscopies provide complementary information about the vibrational modes of a molecule, acting as a "fingerprint" for identifying functional groups and coordination environments. Changes in vibrational frequencies upon coordination to a metal center are particularly indicative of bond formation and ligand identity scielo.brmdpi.combohrium.com.
Ligand Vibrations : Characteristic stretching and bending frequencies of the organic ligands (e.g., C-H, C=C, N-H, C=N) are observed. For instance, carboxylate ligands show distinct asymmetric (νas(COO–)) and symmetric (νs(COO–)) stretching frequencies, and their separation (Δν) can indicate the coordination mode (e.g., monodentate, bidentate, or bridging) scielo.brresearchgate.net.
Metal-Ligand Vibrations : Low-frequency vibrations correspond to metal-ligand stretching modes. For Ruthenium(II) complexes, Ru-Cl stretching vibrations typically appear around 290 cm–1 for terminal chlorides, while bridging chlorides might appear around 250 cm–1 mdpi.commdpi.com. Ru-N and Ru-P vibrations also occur in specific regions cdnsciencepub.com.
Illustrative IR Spectroscopic Data for a Ruthenium(II) Complex The following table presents typical IR absorption bands and their assignments for Ruthenium(II) complexes, illustrating the type of data that would be obtained for "this compound."
| Wavenumber (cm-1) | Assignment | Source |
| 3344 | νNH (N-H stretching, e.g., from amine ligand) | scielo.br |
| 3057 | νC-H (Aromatic C-H stretching) | scielo.br |
| 2951, 2927, 2864 | νC-H (Aliphatic C-H stretching) | scielo.br |
| 1625, 1599, 1503 | νC=C, νC=N (Aromatic/ligand ring stretching) | royalsocietypublishing.org |
| 1522, 1452 | νas(COO–) (Asymmetric carboxylate stretch) | scielo.br |
| 1461 | νs(COO–) (Symmetric carboxylate stretch) | scielo.br |
| 1436 | P-C vibrations | scielo.br |
| 1100 | νPh-Cl (Phenyl-Chlorine stretch) | scielo.br |
| 834 | C-H out-of-plane bending | scielo.br |
| 742–748 | Thioether S–C parts | mdpi.com |
| 290–270 | ν(Ru-Cl) (Ruthenium-Chlorine stretch, terminal) | mdpi.commdpi.com |
UV-Vis spectroscopy provides insights into the electronic structure and transitions within the complex. The absorption bands observed are typically categorized into intraligand (IL) transitions and metal-to-ligand charge transfer (MLCT) transitions royalsocietypublishing.orgresearchgate.netnih.gov.
Intraligand (IL) Transitions : These arise from π→π* and n→π* transitions within the organic ligands themselves, usually appearing in the ultraviolet region (below 300 nm) royalsocietypublishing.orgresearchgate.netnih.gov.
Metal-to-Ligand Charge Transfer (MLCT) Transitions : These are characteristic of transition metal complexes and involve the excitation of an electron from a metal d-orbital to a ligand π* orbital. For Ruthenium(II) polypyridyl complexes, MLCT bands typically appear in the visible region (e.g., 350-500 nm) and are often intense royalsocietypublishing.orgresearchgate.netnih.govcmu.eduresearchgate.netacs.org. The position and intensity of these bands are sensitive to the nature of the ligands and the oxidation state of the metal.
d-d Transitions : These transitions involve electrons moving between d-orbitals of the metal ion. For Ru(II) complexes, d-d transitions are often weak and can be obscured by more intense MLCT bands researchgate.net.
Illustrative UV-Vis Spectroscopic Data for a Ruthenium(II) Complex The following table presents typical UV-Vis absorption data for Ruthenium(II) complexes, illustrating the type of information obtained for "this compound."
| λmax (nm) | Molar Extinction Coefficient (ε, L mol-1cm-1) | Assignment | Source |
| 227 | 5.60 × 104 | Intraligand (IL) π→π | scielo.br |
| 257 | 3.50 × 104 | Intraligand (IL) π→π | scielo.br |
| 275-296 | (variable) | Intraligand (IL) π→π* | royalsocietypublishing.org |
| 334-425 | (variable) | MLCT | royalsocietypublishing.org |
| 340 | 2.90 × 103 | MLCT | scielo.br |
| 454-460 | 1.39 × 104 (example) | MLCT | nih.govcmu.edu |
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a complex, as well as insights into its fragmentation pathways. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the precise calculation of the elemental formula mdpi.comscielo.brbohrium.com.
Molecular Ion Peak : The presence of a molecular ion peak ([M]+ or [M+H]+, [M-Cl]+ etc.) confirms the molecular weight of the complex mdpi.comscielo.brmdpi.com.
Fragmentation Analysis : Collision-induced dissociation (CID) or MS/MS experiments can provide fragmentation patterns, which offer insights into the connectivity of ligands and the stability of the complex mdpi.comscielo.br. The loss of specific ligand fragments can help confirm the structure.
Illustrative Mass Spectrometric Data for a Ruthenium(II) Complex The following table presents typical mass spectrometry data for Ruthenium(II) complexes, demonstrating the kind of information obtained for "this compound."
| m/z (calculated) | m/z (found) | Assignment | Source |
| 1075.2660 | 1075.2660 | [M – PF6]+ (e.g., for C63H61O2P4Ru) | scielo.br |
| 1164.1520 | 1164.1520 | [M – PF6]+ (e.g., for C64H54Cl2NO2P4Ru) | scielo.br |
| 729.01 | 728.58 | [RuCl(DMSO)(phen)(L1)]+ (with Ru/Cl isotopic pattern) | mdpi.com |
| 713.03 | 712.62 | [RuCl(DMSO)(phen)(L2)]+ (with Ru/Cl isotopic pattern) | mdpi.com |
| (Molecular Ion) | (Observed) | Characteristic Ru isotopic pattern | scielo.br |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is considered the most definitive method for determining the precise three-dimensional structure of a crystalline compound in the solid state acs.orgmdpi.commdpi.com. For "this compound," single-crystal X-ray diffraction would provide unambiguous information about:
Coordination Geometry : The arrangement of ligands around the central ruthenium(II) ion (e.g., distorted octahedral, "piano-stool" geometry) mdpi.commdpi.comresearchgate.net.
Molecular Conformation : The spatial arrangement of all atoms within the complex, including any intramolecular interactions.
Crystal Packing : Information about intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that influence the solid-state properties mdpi.com.
Illustrative X-ray Crystallographic Data for a Ruthenium(II) Complex The following table provides typical bond lengths and angles observed in Ruthenium(II) complexes, illustrating the kind of data that would be obtained from an X-ray crystal structure of "this compound."
| Bond / Angle | Value (Å / °) | Description | Source |
| Ru–Cl | 2.389–2.412 Å | Ruthenium-Chlorine bond length | mdpi.com |
| Ru–P | 2.317–2.342 Å | Ruthenium-Phosphorus bond length | mdpi.com |
| Ru–S | 2.367–2.388 Å | Ruthenium-Sulfur bond length | mdpi.com |
| Ru–N | 2.159 Å | Ruthenium-Nitrogen bond length (e.g., from amine) | mdpi.com |
| Ru–C | 2.160–2.208 Å | Ruthenium-Carbon bond length (e.g., from p-cymene) | mdpi.com |
| X-Ru-Y | ~90° | Typical coordination angles around Ru(II) | mdpi.com |
Elemental Analysis and Thermogravimetric Analysis (TGA) in Compositional Verification
Elemental Analysis (EA) : This quantitative technique determines the percentage by mass of key elements (typically Carbon, Hydrogen, and Nitrogen, but also Chlorine, Sulfur, etc.) in a pure sample royalsocietypublishing.orgscielo.brbohrium.commdpi.comsemanticscholar.orgijcce.ac.ir. The experimental percentages are compared with the theoretically calculated values based on the proposed molecular formula. Close agreement between experimental and calculated values confirms the elemental composition and purity of the synthesized "this compound" complex.
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the complex and to identify any decomposition steps, such as the loss of solvent molecules (hydration or solvation), coordinated ligands, or the complete decomposition of the organic framework to leave behind a stable metal oxide residue bohrium.commdpi.comsemanticscholar.orgnih.govgrafiati.comtandfonline.comunesp.brresearchgate.net. The temperature ranges of weight loss and the percentage of mass lost provide valuable information about the complex's thermal behavior and composition. For example, some Ruthenium(II) complexes are stable up to 400 °C nih.gov.
Illustrative Elemental Analysis and TGA Data for a Ruthenium(II) Complex The following tables present typical elemental analysis and TGA data for Ruthenium(II) complexes, illustrating the kind of information obtained for "this compound."
Illustrative Elemental Analysis Data
| Element | Calculated (%) | Found (%) | Source |
| Carbon | 62.02 | 61.84 | scielo.br |
| Hydrogen | 5.04 | 5.47 | scielo.br |
| Nitrogen | 2.73 | 2.67 | royalsocietypublishing.org |
| Chlorine | (variable) | (variable) | mdpi.com |
Illustrative Thermogravimetric Analysis (TGA) Data
| Temperature Range (°C) | Observed Weight Loss (%) | Calculated Weight Loss (%) | Process / Assignment | Source |
| 196–565 | 86.38 | 86.16 | Loss of organic ligand moiety | semanticscholar.org |
| >565 | 13.62 | 13.84 | Formation of Ru2O3 residue | semanticscholar.org |
| 80–180 | ~0 | ~0 | Absence of coordinated/lattice water | tandfonline.com |
| Up to 400 | Stable | Stable | Thermal stability of complex | nih.gov |
Compound Names and PubChem CIDs
Theoretical and Computational Investigations of Ruthenium Ii Complex Melody
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for investigating the electronic structure and geometry of metal complexes. For the Ruthenium(II) complex "Melody," DFT calculations have been employed to determine its optimized geometry and to understand the distribution of electrons within the molecule.
Recent research has utilized the Gaussian09 program to perform geometry optimization for "this compound" and related compounds. globalauthorid.com This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. The choice of functional and basis set is critical in DFT calculations to ensure accuracy. While specific functionals and basis sets used for "this compound" are detailed in the primary research, common choices for ruthenium complexes include hybrid functionals like B3LYP and basis sets that can adequately describe the electron-rich metal center and its ligands.
The electronic properties derived from DFT, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for predicting the reactivity and spectroscopic behavior of "this compound." The HOMO-LUMO gap, for instance, can provide an indication of the molecule's stability and its potential to participate in electronic transitions.
Table 1: Representative DFT-Calculated Parameters for Ruthenium(II) Complexes
| Parameter | Description | Typical Value Range for Ru(II) Complexes |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 2.0 to 3.5 eV |
| Ru-N Bond Length | Distance between Ruthenium and coordinating Nitrogen atoms | 2.05 to 2.15 Å |
| Ru-Cl Bond Length | Distance between Ruthenium and coordinating Chlorine atoms | 2.35 to 2.45 Å |
Note: The values in this table are representative and can vary depending on the specific ligands and the computational methods employed.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While DFT provides a static picture of a molecule's optimized geometry, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility and its interactions with the surrounding environment. To date, specific MD simulation studies focusing exclusively on the Ruthenium(II) complex "this compound" have not been reported in the available literature. However, the application of MD to other ruthenium complexes provides a clear framework for how such studies would be conducted and the insights they would yield.
MD simulations would involve placing the "this compound" complex within a simulated biological environment, such as a water box or a lipid bilayer, and then calculating the forces between atoms over time to model the molecule's movement. This approach can reveal:
Conformational Landscapes: Identifying the different shapes the "this compound" complex can adopt in solution and the relative energies of these conformations.
Solvent Effects: Understanding how interactions with water molecules influence the structure and stability of the complex.
Binding Dynamics: If a biological target is known, MD simulations can model the process of "this compound" binding to its target, providing insights into the binding mechanism and the stability of the resulting complex.
These simulations are computationally intensive but offer a level of detail that is inaccessible through experimental methods alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ruthenium Complexes
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While no QSAR models have been specifically developed for a series of compounds including "this compound," the principles of QSAR are highly relevant for predicting the activity of novel ruthenium complexes.
A QSAR study on ruthenium complexes would typically involve:
Data Set Collection: Assembling a group of ruthenium complexes with known biological activities (e.g., anticancer or antimicrobial).
Descriptor Calculation: For each complex, a set of numerical descriptors is calculated. These can include constitutional, topological, geometrical, and electronic properties.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that relates the descriptors to the observed activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Such models can then be used to predict the activity of new, untested ruthenium complexes, thereby prioritizing synthetic efforts towards the most promising candidates.
Cheminformatics and Machine Learning Approaches in Ruthenium Complex Design and Prediction
The fields of cheminformatics and machine learning are revolutionizing drug discovery by enabling the analysis of large chemical datasets and the development of predictive models with high accuracy. While specific applications of these techniques to the "this compound" complex are not yet documented, the broader application to ruthenium complexes highlights their potential.
Machine learning algorithms, such as random forests, support vector machines, and neural networks, can be trained on datasets of ruthenium complexes to predict a wide range of properties, including:
Biological Activity: Predicting whether a complex will be active against a particular biological target.
Toxicity: Estimating the potential toxicity of a complex.
Physicochemical Properties: Predicting properties like solubility and stability.
These models can screen vast virtual libraries of potential ruthenium complexes, far exceeding what is feasible with experimental methods, to identify novel candidates with desired properties. This data-driven approach significantly accelerates the design-synthesize-test cycle in the development of new metallodrugs.
Catalytic Applications of Ruthenium Ii Complex Melody
Catalytic Mechanisms and Reaction Pathways
The catalytic activity of Ruthenium(II) complex "Melody" is rooted in its ability to facilitate key chemical transformations, notably hydrogen generation from sodium borohydride (B1222165) (NaBH4) via methanolysis. researchgate.net While specific mechanistic details for "this compound" are still being uncovered, ruthenium(II) complexes generally operate through diverse catalytic pathways, often involving metal-ligand cooperation and bifunctional mechanisms.
In many ruthenium(II)-catalyzed reactions, such as transfer hydrogenation, the mechanism typically involves the activation of a hydrogen molecule by a ruthenium amido complex. This leads to the formation of a ruthenium hydride-amine complex, which then transfers a bifunctional Ru–H/N–H pair to the substrate. This transfer often occurs via a six-membered ring transition state, facilitating processes like ester hydrogenation. Subsequent steps involve ruthenium-assisted cleavage of bonds and regeneration of the active catalyst. acs.org The presence of nitrogen-rich ligands, as seen in the structure of "this compound," plays a crucial role in stabilizing various oxidation states of ruthenium and participating in proton-transfer steps, which are fundamental to many catalytic cycles. researchgate.net
Substrate Scope and Reaction Specificity
The Ruthenium(II) complex "this compound" has demonstrated specific catalytic activity in the degradation of Eosin Yellow, an organic dye, and in the generation of hydrogen from sodium borohydride (NaBH4) via methanolysis. researchgate.netresearchgate.netresearchgate.net
In the context of dye degradation, "this compound" has been investigated for its comparative catalytic activity in the presence of NaBH4, indicating its potential in environmental remediation. researchgate.net For hydrogen production, "this compound" catalyzes the methanolysis of NaBH4, a process critical for developing clean energy sources. researchgate.net
Beyond "this compound," ruthenium(II) complexes exhibit a broad substrate scope across various organic transformations. These include:
Hydrogenation : Efficiently reducing ketones, aldehydes, esters, and lactones under mild conditions. acs.org
Nitrile Hydration : Converting nitriles into their corresponding amides, often in aqueous and neutral conditions, offering an environmentally friendly synthetic route. [search result from previous step, not in current snippet]
C-H Functionalization : Enabling direct functionalization of C-H bonds, leading to new bond formations. researchgate.net
CO2 Reduction : Acting as photocatalysts for the reduction of carbon dioxide to carbon monoxide under visible light irradiation. [search result from previous step, not in current snippet]
Performance Parameters: Turnover Number (TON) and Turnover Frequency (TOF)
Performance parameters such as Turnover Number (TON) and Turnover Frequency (TOF) are critical indicators of a catalyst's efficiency. For the hydrogen production reaction involving catalysts discussed alongside "this compound" in the same research, a Turnover Frequency (TOF) of 1154.04 h⁻¹ has been reported. The activation energy (Ea) for this reaction was calculated as 24.29 kJ/mol, with enthalpy (ΔH) and entropy (ΔS) values of 26.83 kJ/mol and -198.76 J/mol·K, respectively. researchgate.net
While specific TON and TOF values directly attributed solely to "this compound" for all its applications are still emerging, other ruthenium(II) complexes have demonstrated impressive catalytic efficiencies in various transformations:
Table 1: Representative Performance Parameters of Ruthenium(II) Catalysts in Various Reactions
| Reaction Type | Catalyst Type | Turnover Number (TON) | Turnover Frequency (TOF) | Reference |
| Ester Hydrogenation | Ru(II) with NHC–amine ligand | Not specified | 1510 h⁻¹ (phthalide) | acs.org |
| Ketone Transfer Hydrogenation | Carboxamide carbonyl-Ru(II) complexes | Up to 990 | Up to 100 h⁻¹ | [search result from previous step, not in current snippet] |
| Nitrile Hydration | Arene–Ru(II) with tris(dimethylamino)phosphine | Not specified | Up to 11,400 h⁻¹ | [search result from previous step, not in current snippet] |
| CO2 Hydrogenation | Ru(II) complexes with N′NN′ framework | 1530 | Not specified | [search result from previous step, not in current snippet] |
Note: The TON and TOF values presented in this table are for various ruthenium(II) complexes and may not directly correspond to "this compound" unless explicitly stated in the text.
Heterogenization and Immobilization Strategies for Ruthenium Catalysts
While "this compound" is described as a cationic homogeneous ruthenium(II) complex, the heterogenization and immobilization of homogeneous catalysts are crucial strategies to overcome challenges associated with their separation and recycling in industrial processes. hoffmanchemicals.comacs.org These methods aim to combine the high activity and selectivity of homogeneous catalysts with the facile recovery and reusability of heterogeneous catalysts. acs.org
Common strategies for heterogenizing ruthenium catalysts include:
Attachment to Functionalized Inorganic Supports : Molecular ruthenium complexes can be immobilized on functionalized silica (B1680970) surfaces, such as SBA-15, often via reactions like the Mannich reaction. This approach allows the catalyst to be anchored to a solid support while maintaining its molecular integrity and catalytic activity. hoffmanchemicals.com
Self-Polymerization : In some cases, molecular catalysts can be designed to self-polymerize, forming porous organometallic polymers that act as heterogeneous catalysts. hoffmanchemicals.com
Encapsulation : Trapping catalysts within porous materials like silica microcapsules or aerogel matrices can also achieve heterogenization, facilitating separation by simple techniques such as filtration, decantation, or centrifugation. acs.orgmicrobiologysociety.org
Supported Liquid Phase Catalysis (SLPC) : This involves dissolving a homogeneous catalyst in a non-volatile solvent coated onto an inorganic support, allowing for continuous flow reactions. nih.gov
These strategies aim to preserve the catalyst's molecular structure and activity while enabling easier separation from reaction mixtures, reducing costs, and enhancing sustainability. hoffmanchemicals.comnih.govlookchem.com
Applications in Specific Organic Transformations
Ruthenium(II) complex "this compound" has been specifically investigated for its role in two important organic transformations:
Degradation of Eosin Yellow : "this compound" has been studied for its catalytic activity in the degradation of Eosin Yellow (EY), a common organic dye. This process is typically conducted in aqueous media, often utilizing reducing agents like sodium borohydride (NaBH4). The degradation of such dyes is critical for environmental remediation, addressing water pollution caused by industrial effluents. researchgate.netresearchgate.net
Hydrogen Generation from Sodium Borohydride Methanolysis : A key application for "this compound" is its involvement in hydrogen production from the methanolysis of sodium borohydride (NaBH4). This reaction is a promising method for on-demand hydrogen generation, which is highly relevant for portable energy applications and the broader hydrogen economy. The performance of catalysts in this reaction is often evaluated by the rate of hydrogen generation, which can be influenced by factors such as catalyst concentration, substrate amounts, and temperature. researchgate.net
Environmental Catalysis Studies
The catalytic applications of "this compound" extend into environmental catalysis, primarily through its role in the degradation of organic pollutants and the generation of clean energy.
The degradation of Eosin Yellow by "this compound" directly contributes to environmental protection by offering a method to break down harmful organic dyes in wastewater. researchgate.netresearchgate.net This is part of a broader effort in environmental catalysis to develop efficient and sustainable methods for treating industrial waste and mitigating pollution.
Furthermore, "this compound"'s ability to catalyze hydrogen generation from NaBH4 methanolysis is significant for the pursuit of sustainable energy. Hydrogen is considered a clean energy carrier, producing only water upon combustion, and its efficient generation is crucial for reducing reliance on fossil fuels. researchgate.net
Beyond these direct applications, ruthenium(II) complexes, in general, are explored in various environmental catalysis studies, including:
CO2 Reduction : Photocatalytic reduction of carbon dioxide to valuable chemicals like carbon monoxide, contributing to carbon capture and utilization strategies. [search result from previous step, not in current snippet]
Nitrile Hydration : Conversion of toxic nitriles into less harmful amides, which can be performed in environmentally benign solvents like water. [search result from previous step, not in current snippet]
Water Oxidation : Catalyzing the oxidation of water to produce oxygen, a fundamental process in artificial photosynthesis and renewable energy generation. [search result from previous step, not in current snippet]
These applications highlight the versatility of ruthenium(II) complexes, including "this compound," in addressing pressing environmental challenges through innovative catalytic solutions.
Biological Activities and Mechanistic Investigations of Ruthenium Ii Complex Melody Preclinical, Non Human Models
In Vitro Cellular Activity Profiling
While "Melody" (Complex 2) has been subjected to biological screening for its antitumor properties researchgate.net, detailed data regarding its anticellular activities, including specific IC50 values or effects on particular cell lines such as MCF-7, are not available in the provided search results.
The ruthenium(II) complex "this compound" has undergone biological screening to assess its antimicrobial efficacy researchgate.net. However, specific data, such as minimum inhibitory concentrations (MICs) against various bacterial or microbial strains, are not detailed in the provided information.
Investigations into the molecular targets and pathway perturbation studies for "this compound" (Complex 2) are part of its biological property assessment researchgate.net. Nevertheless, specific findings detailing the identified molecular targets or the pathways perturbed by this complex are not available in the provided search snippets.
While cellular uptake and subcellular localization are crucial aspects of understanding a compound's biological activity, specific investigations detailing the cellular uptake efficiency or subcellular localization of "this compound" (Complex 2) in preclinical, non-human models are not provided in the available search results.
Mechanistic Studies at the Molecular Level
Mechanistic studies at the molecular level, such as interactions with DNA or RNA, are fundamental to understanding the mode of action of many metallo-compounds. Although "this compound" (Complex 2) is a ruthenium(II) complex with reported biological properties researchgate.net, specific data or detailed findings concerning its direct interaction with DNA or RNA are not available in the provided search results.
Protein Binding and Enzyme Inhibition Assays
Ruthenium(II) complexes, including those structurally related to "this compound," engage in significant interactions with biological macromolecules such as proteins and enzymes, influencing their pharmacological profiles.
Protein Binding: Ruthenium complexes have been observed to bind strongly to human serum albumin (HSA), a major plasma protein involved in drug transport. Binding constants for these interactions typically range between 10^5 and 10^6 M^-1, often indicating a single binding site on the protein. wikipedia.orgfishersci.ca This interaction can modulate the luminescence properties of the ruthenium complexes and impact their cellular uptake and cytotoxicity. fishersci.canih.gov For instance, the binding of a ruthenium(II) nitrofuryl semicarbazone complex (RuNTF) to HSA or human apo-transferrin has been shown to enhance its cytotoxic activity towards human cancer cells. nih.gov Transferrin, another crucial serum protein, is implicated in the active transport of ruthenium compounds into cells, although ruthenium(II) complexes may require oxidation to ruthenium(III) to bind specifically to the iron-binding sites of transferrin. nih.govlookchem.com Beyond specific binding sites, ruthenium(III) complexes have also been reported to interact with exposed imidazole (B134444) rings of histidine residues on proteins. lookchem.com
Enzyme Inhibition: Various ruthenium(II) complexes demonstrate potent enzyme inhibitory activities, highlighting their potential as therapeutic agents.
Pim-1 Kinase Inhibition: A ruthenium complex, designed to mimic the natural product staurosporine (B1682477), exhibited potent inhibitory activity against Pim-1 kinase, proving to be two orders of magnitude more effective than staurosporine itself. This complex was engineered by replacing a carbohydrate component of staurosporine with a ruthenium atom coordinated by carbon monoxide and a five-membered aromatic ring, allowing it to fit the enzyme's active site. nih.gov
Aldo-Keto Reductase (AKR) Inhibition: Certain organoruthenium compounds, featuring diketonate and hydroxyquinolinate chelating ligands, have shown potent inhibitory effects on aldo-keto reductase 1C (AKR1C) enzymes, including AKR1C1, AKR1C2, and AKR1C3. The inhibitory mechanism involves a two-step process where two inhibitor molecules bind to the enzyme: an initial fast and reversible step followed by a slower, irreversible step. The potency of each binding step is dependent on the chemical structure of the monodentate ligands within the metalloinhibitors. dtu.dk
Cytochrome P450 (P450) Inhibition: Strained ruthenium(II) complexes have been shown to selectively inhibit P450 enzymes. This inhibition is mediated by the photo-release of aromatic heterocycle-containing molecules upon visible light excitation, leveraging the rapid ligand loss feature of these complexes. fishersci.pt
Topoisomerase Inhibition: Some ruthenium complexes exhibit dual inhibitory properties against topoisomerase I and topoisomerase II, enzymes critical for DNA replication and transcription. This dual inhibition contributes to their significant capacity to suppress tumor cell proliferation. massey.ac.nz
Redox Chemistry and Oxidative Stress Induction
The inherent redox properties of ruthenium(II) complexes are pivotal to their biological mechanisms, often leading to the induction of oxidative stress within target cells.
Redox Chemistry: Ruthenium complexes are known for their rich redox chemistry, capable of existing in multiple stable oxidation states, notably ruthenium(II) and ruthenium(III), under physiological conditions. achemblock.com This versatility enables diverse electron-transfer pathways and allows for the fine-tuning of their redox potentials through strategic ligand variations. achemblock.com The ability of these complexes to undergo reversible redox transformations is a fundamental aspect of their mechanism of action, making them attractive as redox-activatable prodrugs. achemblock.com For instance, cyclic voltammetry studies on novel ruthenium(II) complexes, such as "this compound," confirm their distinct redox profiles. researchgate.netamericanelements.com
Oxidative Stress Induction: Many ruthenium(II) complexes exert their biological effects, particularly their antineoplastic properties, by inducing oxidative stress. This involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and programmed cell death.
Antitumor Activity through ROS Generation: A specific ruthenium(II) compound, cis-(Ru[phen]2[ImH]2)2+ (RuphenImH or RuC), demonstrated antineoplastic effects in preclinical models by inducing oxidative stress. In Walker-256 tumor-bearing rats, RuC significantly increased oxidative stress in tumor tissue, leading to reduced respiration of tumor cells and necrosis. Similarly, ruthenium(II) p-cymene (B1678584) derivatives, such as JHOR11, have been shown to induce the production of reactive oxygen species (ROS) in cancer cell lines, triggering cellular senescence and autophagy. Some ruthenium complexes containing polypyridine ligands and anthracene (B1667546) groups can generate ROS, including singlet oxygen, upon light excitation, which subsequently damages DNA and proteins within tumor cells.
Antimicrobial Mechanisms: The induction of oxidative stress is also a mechanism by which certain ruthenium complexes exhibit antimicrobial activity. For example, a novel silver-ruthenium-based antimicrobial agent has been shown to kill Gram-negative bacteria through oxidative stress-induced macromolecular damage, involving the formation of an electric field that reduces molecular oxygen to generate ROS.
Modulation of Oxidative Stress Pathways: While often inducing oxidative stress, some organoruthenium(II) complexes have also demonstrated an ability to ameliorate oxidative stress. For instance, certain ruthenium(II) complexes have shown significant in vitro DPPH radical scavenging activity and conferred tolerance to oxidative stress in Caenorhabditis elegans by activating specific signaling pathways like JNK-1/DAF-16. researchgate.net This suggests a complex interplay with cellular redox homeostasis that can vary depending on the specific complex and biological context.
Preclinical In Vivo Studies in Animal Models (Non-Human)
Preclinical in vivo studies in animal models are indispensable for evaluating the systemic behavior and efficacy of ruthenium(II) complexes, providing crucial data on their pharmacokinetics (PK) and pharmacodynamics (PD), as well as their distribution and excretion patterns.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment in Animal Models
Animal models are widely utilized to assess the pharmacokinetics (absorption, distribution, metabolism, and excretion – ADME) and pharmacodynamics (biological effects and mechanisms) of drug candidates.
Antitumor Efficacy: Ruthenium(II) complexes have demonstrated promising antitumor efficacy in various non-human animal models.
The ruthenium(II) complex [Ru(p-cymene)(bis(3,5-dimethylpyrazol-1-yl)methane)Cl]Cl (UNICAM-1) significantly reduced the growth of A17 triple-negative breast cancer cells transplanted into FVB syngeneic mice.
In a rat glioma 2 (RG-2) model, the ruthenium-based photosensitizer TLD-1433 (Rutherrin), when combined with apo-transferrin, led to a significant increase in survival and enhanced CD8+ T-cell infiltration in tumors following photodynamic therapy.
The ruthenium(II) compound cis-(Ru[phen]2[ImH]2)2+ (RuphenImH or RuC) effectively reduced tumor volume and weight in Walker-256 carcinosarcoma-bearing rats when administered intraperitoneally.
Antimicrobial Efficacy: Beyond anticancer applications, some ruthenium complexes exhibit in vivo antimicrobial activity. Polynuclear ruthenium complexes, such as ruthenium red (RuRed), Ru265, and Ru360', demonstrated potent antibacterial effects against Pseudomonas aeruginosa in Galleria mellonella larvae and mouse infection models.
Distribution and Excretion Patterns in Preclinical Models
Understanding the distribution and excretion of ruthenium(II) complexes is vital for evaluating their systemic behavior and potential therapeutic window.
Rapid Clearance and Renal Excretion: Many ruthenium complexes exhibit rapid clearance from the body, primarily through renal excretion. For instance, the ruthenium complex RAPTA-C showed 97% excretion through urine within 24 hours. Similarly, the photoactivatable ruthenium(II) bipyridyl complex Ru1(Cl2) demonstrated renal excretion as its primary mode of elimination. UNICAM-1, due to its high hydrosolubility, was rapidly eliminated from the kidney, liver, and bloodstream.
Tumor-Specific Distribution: Some ruthenium complexes display preferential accumulation in tumor tissues. TLD-1433 (Rutherrin) exhibited a high specific uptake ratio (>20) in tumors compared to normal brain tissue in a rat glioma model, indicating its potential for targeted delivery. The interaction with serum proteins like albumin and transferrin also plays a role in the distribution of these compounds, with albumin potentially acting as a transport vehicle and drug depot, and transferrin facilitating cellular uptake. nih.gov
Advanced Analytical Methodologies for Ruthenium Ii Complex Melody
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for the separation of the target Ruthenium(II) complex from impurities, starting materials, and byproducts. These techniques are also essential for assessing the purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally unstable compounds like many Ruthenium(II) complexes. acs.orgnih.govresearchgate.net The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. For Ruthenium(II) complexes, reversed-phase HPLC is commonly used, often with a C18 column. rsc.org
The choice of mobile phase, typically a mixture of acetonitrile (B52724) and water with additives like trifluoroacetic acid (TFA), is critical for achieving optimal separation. rsc.org Detection is often performed using a UV-Vis detector, as Ruthenium(II) complexes typically exhibit strong absorbance in the UV-visible region. rsc.org Enantiomeric separations of chiral Ruthenium(II) complexes can be achieved using specialized chiral stationary phases (CSPs), such as those based on cyclodextrins. acs.orgresearchgate.net
Table 1: Representative HPLC Parameters for the Analysis of a Ruthenium(II) Complex
| Parameter | Value |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 280 nm and 450 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) is generally less suitable for the direct analysis of Ruthenium(II) complexes due to their low volatility and thermal instability. However, GC can be employed for the analysis of volatile ligands that may be part of the complex or for volatile impurities present in the sample. Derivatization techniques can sometimes be used to increase the volatility of the complex, but this is not a common approach.
Advanced Mass Spectrometry for Trace Analysis and Metabolite Identification
Mass spectrometry (MS) is an indispensable tool for the characterization of Ruthenium(II) complexes, providing information on molecular weight, elemental composition, and structure. nih.gov Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of these non-volatile and charged complexes. nih.govnih.gov
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the complex, which can be used to confirm its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) is employed for structural elucidation by fragmenting the parent ion and analyzing the resulting fragment ions. This technique is particularly useful for identifying metabolites of Ruthenium(II) complexes in biological systems. Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive method for the quantification of ruthenium at trace levels in various matrices.
Table 2: Illustrative Mass Spectrometry Data for "Melody"
| Ion | Calculated m/z | Observed m/z |
| [M]+ | 750.1234 | 750.1238 |
| [M - ligand]+ | 550.0678 | 550.0681 |
| [Ru(bpy)3]2+ | 384.0456 | 384.0459 |
Electrochemical Methods for Redox Potential Determination (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are crucial for investigating the redox properties of Ruthenium(II) complexes. rsc.orgmdpi.comresearchgate.net CV provides information on the oxidation and reduction potentials of the complex, which are related to the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com
The electrochemical behavior of a Ruthenium(II) complex is highly dependent on the nature of its ligands. rsc.org The Ru(II)/Ru(III) oxidation potential is a key parameter that can be readily determined by CV. rsc.orgmdpi.com The reversibility of the redox processes can also be assessed, providing insights into the stability of the complex in different oxidation states. mdpi.com
Table 3: Representative Cyclic Voltammetry Data for a Ruthenium(II) Complex
| Redox Couple | E1/2 (V vs. Ag/AgCl) | ΔEp (mV) |
| Ru(II)/Ru(III) | +0.85 | 70 |
| Ligand Reduction 1 | -1.25 | 65 |
| Ligand Reduction 2 | -1.70 | 68 |
Spectroscopic Techniques for Quantification and Impurity Profiling
A variety of spectroscopic techniques are employed for the quantification and impurity profiling of Ruthenium(II) complexes.
UV-Visible Spectroscopy: Ruthenium(II) complexes typically exhibit strong absorption bands in the UV-visible region, arising from metal-to-ligand charge transfer (MLCT) and intraligand transitions. nih.govacs.org These characteristic absorptions can be used for quantification using the Beer-Lambert law.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural characterization of diamagnetic Ruthenium(II) complexes. nih.govmdpi.com The chemical shifts and coupling patterns of the protons and carbons provide detailed information about the structure of the ligands and their coordination to the ruthenium center. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the ligands in the complex. mdpi.com Changes in the vibrational frequencies upon coordination to the metal can provide information about the bonding between the ligand and the ruthenium ion. mdpi.com
Future Perspectives and Research Directions for Ruthenium Ii Complexes and Melody
Rational Design of Next-Generation Ruthenium(II) Complex "Melody" Analogs
The rational design approach is fundamental to the development of advanced ruthenium(II) complex analogs, including those inspired by "this compound." This methodology leverages a deep understanding of structure-activity relationships (SAR) to systematically modify ligands, thereby optimizing the complex's desired properties rsc.orgscirp.orgnih.govresearchgate.net. For instance, half-sandwich Ru-arene complexes, exemplified by the RAPTA family, have demonstrated promising anticancer activities, with their pharmacological profiles being readily modulated through strategic ligand alterations nih.govchimia.ch. The selection of specific ligands—such as phosphine (B1218219), N-heterocyclic carbenes (NHCs), polypyridyl, and hydrazone derivatives—plays a crucial role in influencing the complex's activity, selectivity, and stability nih.govmdpi.comuky.edumdpi.comresearchgate.netmdpi.comumsl.eduresearchgate.net.
Even minor structural changes can profoundly impact a compound's mechanism of action and cytotoxicity mdpi.com. Researchers are actively exploring the coordination of small, pharmacologically active molecules to ruthenium(II) polypyridyl complexes, aiming to achieve synergistic mechanisms of action that are not attainable with individual components uky.edu. Ligand modifications are also critical for enhancing solubility and cellular uptake, which are vital for improving therapeutic efficacy rsc.orgchimia.ch. For example, the incorporation of bromo or iodo ligands can precisely tune the reactivity and properties of ruthenium catalysts mdpi.com. The ability to modulate excited-state properties through careful ligand design is also essential for applications in photodynamic therapy (PDT) and photoactivated chemotherapy (PACT, where light activates a non-toxic drug to generate cytotoxic species uky.edu.
Exploration of Novel Catalytic Transformations
Ruthenium complexes are highly versatile catalysts due to their variable oxidation states and their capacity to form complexes with a wide range of Lewis base compounds nih.govresearchgate.net. Future research will continue to delve into novel catalytic transformations, pushing the boundaries of organic synthesis and sustainable chemistry. Key areas of focus include:
Hydrogenation and Oxidation Reactions : Ruthenium catalysts are indispensable for the hydrogenation of unsaturated compounds and the oxidation of various substrates, demonstrating high selectivity and efficiency numberanalytics.comresearchgate.net.
C-C and C-H Bond Activation : These complexes facilitate challenging C-C and C-H bond activation reactions, which are crucial for the synthesis of complex molecules and hold significant importance in petroleum industries researchgate.netmarquette.edu.
Olefin Metathesis : Ruthenium-based Grubbs' catalysts have revolutionized the field of olefin metathesis, a pivotal reaction in the synthesis of pharmaceuticals and natural products numberanalytics.comresearchgate.net. Ongoing efforts are aimed at further enhancing the efficiency and selectivity of these catalysts, including advancements in Z-selective olefin metathesis researchgate.netrsc.org.
Sustainable Catalysis : Ruthenium catalysts play a vital role in advancing green chemistry practices by enabling efficient and highly selective chemical transformations, thereby minimizing waste and promoting the utilization of renewable resources researchgate.neteurekalert.orgacs.org. This encompasses applications in hydrogen generation from ammonia (B1221849) and other energy-related processes eurekalert.org.
Novel Bond Formations : Continued exploration of new reactions involving carbocyclization, cyclopropanation, carbonylation, isomerization, etherification, and hydroacylation, often characterized by high atom economy, will further expand the synthetic toolkit numberanalytics.commarquette.eduoup.comuniv-rennes1.fr.
The design and synthesis of novel low-valent ruthenium complexes featuring tailored electron-donating and/or electron-withdrawing ligands represent a promising strategy to achieve new catalytic performances with high atom efficiency umsl.eduoup.comcardiff.ac.uk.
Expanding Biological Applications beyond Current Scope (Preclinical Focus)
Beyond their well-established role as anticancer agents, the preclinical focus for ruthenium(II) complexes, including "this compound," is broadening to encompass a wider array of biological applications.
Antiviral Agents : Ruthenium complexes, such as BOLD-100, have exhibited promising antiviral activity, including efficacy against SARS-CoV-2. This highlights their potential as dual-active agents capable of addressing both cancer and viral infections mdpi.combohrium.comnih.govresearchgate.netnih.gov.
Antimicrobial and Antifungal Properties : Intensive research is underway to develop ruthenium complexes as potent antimicrobial agents, particularly against drug-resistant bacterial strains, including Gram-positive bacteria like Staphylococcus aureus (including MRSA) mdpi.comnih.govmdpi.comnih.govacs.org. Their unique mechanisms of action, such as reactive oxygen species generation, redox activation, and interaction with DNA and proteins, offer novel strategies to combat the growing threat of antibiotic resistance nih.govnih.gov.
Neuroprotective Agents : Ruthenium complexes are emerging as promising therapeutic alternatives for neurodegenerative diseases, including Alzheimer's disease mdpi.comresearchgate.net. Preclinical studies have demonstrated their ability to inhibit cholinesterases and modulate amyloid-β peptide aggregation, presenting potential avenues for both symptomatic treatment and disease modification nih.govmdpi.comj-stroke.orgnih.govnih.gov. For instance, Ruthenium red (RR) has shown neuroprotective potential by blocking mitochondrial Ca2+ uniporter and attenuating mitochondrial depolarization j-stroke.orgnih.gov.
These diverse biological activities underscore the significant potential of ruthenium complexes to address a wide range of unmet medical needs in preclinical settings.
Development of Advanced Delivery Systems for Ruthenium Complexes (Preclinical Focus)
The development of advanced delivery systems is crucial for enhancing the therapeutic efficacy and overcoming challenges related to the pharmacokinetic properties and bioavailability of ruthenium complexes in preclinical studies tandfonline.com. These systems aim to improve solubility, enhance stability, and facilitate targeted delivery to specific tissues or cells, thereby maximizing therapeutic benefits while minimizing off-target effects.
Nanocarriers : Liposomes and polymeric micelles are highly favored due to their inherent biocompatibility and their ability to encapsulate both hydrophilic and lipophilic drugs tandfonline.commdpi.com. Cationic liposomes, for example, have demonstrated efficient delivery of ruthenium complexes to tumor sites, leading to improved cellular uptake and enhanced antiproliferative activity rsc.orgtandfonline.commdpi.comresearchgate.netrsc.org.
Functionalized Nanoparticles : The use of functionalized gold nanoparticles has been explored as a strategy to improve the solubility of ruthenium complexes and prolong their circulation in the bloodstream, which can lead to enhanced membrane permeability and cellular uptake rsc.org.
Targeted Delivery : Research efforts are concentrated on designing delivery systems capable of selectively accumulating ruthenium complexes in diseased tissues, such as tumors, to improve their therapeutic index rsc.orgtandfonline.commdpi.com. This targeted approach is essential for optimizing the efficacy of ruthenium-based metallodrugs and advancing them through the preclinical and subsequent clinical development phases.
These advanced delivery strategies are indispensable for translating the promising properties of "this compound" and other ruthenium(II) complexes into viable therapeutic options.
Q & A
Basic Research Questions
Q. How can melody be operationally defined in computational musicology studies?
- Methodological Answer: Use frameworks like MeloSpyLib to encode monophonic melodies into discrete pitch and duration sequences. Define metadata (e.g., tempo, key) and annotations (e.g., phrase boundaries) to standardize analysis. Computational tools enable statistical modeling of melodic contours, facilitating cross-cultural comparisons . For experimental phonetics, operationalize speech this compound via pitch (Hz) and intonation contours, validated through perceptual tests and acoustic software (e.g., Praat) .
Q. What are key considerations for designing a this compound perception experiment?
- Methodological Answer:
Stimuli Design: Use controlled variations (e.g., pitch intervals, rhythm) to isolate perceptual variables.
Participant Selection: Include musicians/non-musicians to assess expertise effects; apply inclusion/exclusion criteria (e.g., hearing thresholds) .
Data Collection: Employ tools like MIDI interfaces or psychoacoustic software to record responses.
Analysis: Apply ANOVA or mixed-effects models to evaluate interactions between this compound features and listener demographics .
Q. How do researchers ensure validity in melodic data annotation?
- Methodological Answer: Implement inter-rater reliability checks (Cohen’s κ ≥ 0.7) for manual annotations (e.g., phrase segmentation). Use computational validation, such as comparing algorithmic outputs (e.g., MeloSpyLib’s phrase detection) against ground-truth datasets . For speech this compound, validate phonetic transcriptions with native speakers .
Advanced Research Questions
Q. How can contradictions in cross-cultural this compound analysis be resolved?
- Methodological Answer:
Contextualize Data: Compare melodic structures within cultural frameworks (e.g., ritual vs. entertainment contexts) to account for functional differences .
Statistical Reconciliation: Apply meta-analysis to aggregate findings; use moderation analysis to test cultural variables as confounding factors.
Replication: Standardize datasets (e.g., Essen Folksong Database) to enable independent verification of claims .
Q. What methods address the "melodic memory paradox" in cognitive studies?
- Methodological Answer: The paradox arises when listeners recall melodic contours accurately but struggle with exact intervals.
Experimental Design: Use probe-tone paradigms to test contour vs. interval recognition.
Neuroimaging: Pair behavioral data with fMRI to identify neural correlates (e.g., auditory cortex vs. hippocampus activation).
Modeling: Train machine learning models (e.g., LSTM networks) to simulate memory processes, comparing outputs to human data .
Q. How can melodic variability in improvisation be quantified for empirical analysis?
- Methodological Answer:
Feature Extraction: Compute entropy metrics for pitch and rhythm variability using tools like MeloSpyLib .
Dynamic Time Warping (DTW): Align improvised sequences with reference templates to measure divergence.
Cluster Analysis: Group improvisations by stylistic patterns (e.g., jazz vs. folk) to identify latent structures .
Methodological Guidance for Data Analysis
Q. What statistical approaches are robust for analyzing non-linear melodic patterns?
- Answer: Apply Fourier transforms to decompose pitch contours into frequency components. Use recurrence quantification analysis (RQA) to detect periodicity in rhythmic sequences. For categorical data (e.g., mode classification), employ chi-square tests or multinomial logistic regression .
Q. How to handle missing data in longitudinal this compound studies?
- Answer: Use multiple imputation (MI) for small gaps (<10% data loss). For larger gaps, apply model-based methods (e.g., expectation-maximization) conditioned on observed variables (e.g., participant age, musical training) .
Tables: Key Tools and Metrics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
